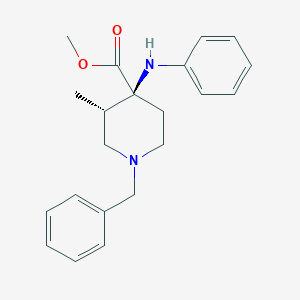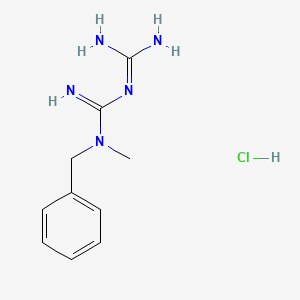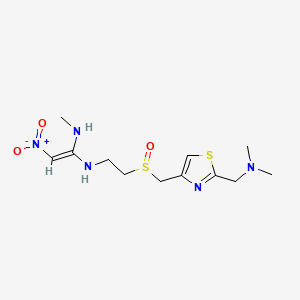
5/'-O-(4,4/'-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/'-DEOXYADENOSINE-3/'-O-SUCCINIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID is a complex organic compound used primarily in the field of oligonucleotide synthesis. This compound is a derivative of deoxyadenosine, modified with protective groups to facilitate its incorporation into synthetic DNA sequences. The presence of the 4,4’-dimethoxytrityl (DMT) group at the 5’ position and the phenoxyacetyl group at the N6 position are crucial for its stability and reactivity during synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction typically occurs in an anhydrous solvent like dichloromethane.
Protection of the N6 Amino Group: The N6 amino group is protected by reacting with phenoxyacetyl chloride in the presence of a base like triethylamine.
Formation of the Succinic Acid Ester: The 3’ hydroxyl group is esterified with succinic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetyl group, leading to the formation of phenoxyacetic acid derivatives.
Reduction: Reduction reactions can target the DMT group, converting it to a less bulky protecting group or removing it entirely.
Substitution: The DMT and phenoxyacetyl groups can be substituted under acidic or basic conditions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions (e.g., trichloroacetic acid) are used for DMT removal, while basic conditions (e.g., sodium hydroxide) facilitate phenoxyacetyl group removal.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Deprotected deoxyadenosine derivatives.
Substitution: Deprotected nucleosides and their respective acids.
科学研究应用
5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID is widely used in:
Chemistry: As a building block in the synthesis of oligonucleotides for research and therapeutic purposes.
Biology: In the study of DNA replication and repair mechanisms.
Medicine: For the development of antisense oligonucleotides and other nucleic acid-based therapies.
Industry: In the production of synthetic DNA for various applications, including genetic engineering and diagnostics.
作用机制
The compound exerts its effects primarily through its incorporation into synthetic DNA sequences. The protective groups (DMT and phenoxyacetyl) ensure that the nucleoside is stable and reactive during the synthesis process. Once incorporated, the protective groups are removed, allowing the nucleoside to participate in the formation of the DNA backbone. The succinic acid ester linkage facilitates the attachment of the nucleoside to solid supports, which is essential for automated DNA synthesis.
相似化合物的比较
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but contains uridine instead of adenosine.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Contains thymidine instead of adenosine.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine: Contains cytidine instead of adenosine.
Uniqueness
The uniqueness of 5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID lies in its specific protective groups and the succinic acid ester linkage, which provide stability and reactivity tailored for oligonucleotide synthesis. This makes it particularly valuable in the synthesis of DNA sequences for research and therapeutic applications.
属性
CAS 编号 |
130150-81-1 |
|---|---|
分子式 |
C43H41N5O10 |
分子量 |
787.81 |
同义词 |
5/'-O-(4,4/'-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/'-DEOXYADENOSINE-3/'-O-SUCCINIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













